4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H18N4O. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar structural features but different substituents.
4-Amino-1-ethyl-3-propyl-1H-pyrazole-5-carboxamide: Similar in structure but with different alkyl groups attached to the pyrazole ring.
Uniqueness
4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-2-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-14-9(8(11)6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOXSOADDPBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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